TYK2 Cellular Inhibition Potency vs. Clinically Relevant Comparators
This compound demonstrates an IC50 of 1.60 nM in a cellular assay measuring inhibition of IFNα-induced STAT3 phosphorylation in human Jurkat cells [1]. This potency is positioned differently from the clinical compound deucravacitinib, which binds the TYK2 pseudokinase domain with an IC50 of approximately 0.2 nM, and from compound 30, which showed superior STAT3 phosphorylation inhibition relative to deucravacitinib in the same pathway [2]. The moderate cellular potency of this compound makes it a valuable intermediate-efficacy probe for pathway modulation studies.
| Evidence Dimension | Cellular TYK2 inhibition (IFNα-induced STAT3 phosphorylation) |
|---|---|
| Target Compound Data | IC50 = 1.60 nM |
| Comparator Or Baseline | Deucravacitinib: IC50 ~0.2 nM (TYK2 JH2 domain binding); Compound 30: Superior cellular potency to deucravacitinib in the same assay pathway |
| Quantified Difference | Target compound is approximately 8-fold less potent than deucravacitinib in cellular TYK2 inhibition, offering a differentiated intermediate potency profile suitable for dose-response and selectivity window studies. |
| Conditions | Human Jurkat cells, 24-hour incubation, HTRF assay measuring IFNα-induced STAT3 phosphorylation |
Why This Matters
For researchers requiring a TYK2 inhibitor with a graded, non-maximal inhibitory profile to study pathway dynamics without complete target suppression, this compound offers a quantifiably distinct experimental window compared to ultra-potent clinical candidates.
- [1] BindingDB Entry: BDBM50595826 (CHEMBL5207953). Affinity Data: IC50 1.60 nM for Inhibition of TYK2 in human Jurkat cells. Accessed via BindingDB.org. View Source
- [2] Liu, F., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Med. Chem. Lett., 13(11), 1730-1738. DOI: 10.1021/acsmedchemlett.2c00334. View Source
